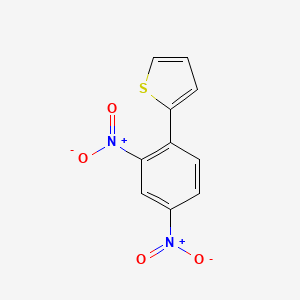![molecular formula C16H16O B14632573 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene CAS No. 55630-71-2](/img/structure/B14632573.png)
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a methyl group and an (E)-3-phenylprop-2-enoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene typically involves the following steps:
Friedel-Crafts Alkylation: This reaction introduces the methyl group to the benzene ring. The reaction is carried out using methyl chloride (CH₃Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Etherification: The (E)-3-phenylprop-2-enoxy group is introduced via an etherification reaction. This involves the reaction of 4-methylphenol with (E)-3-phenylprop-2-enol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the double bond in the (E)-3-phenylprop-2-enoxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature or elevated temperature.
Substitution: HNO₃, H₂SO₄, low temperature for nitration.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated ethers.
Substitution: Nitro-substituted derivatives.
科学研究应用
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.
p-Cymene: An aromatic compound with a methyl and isopropyl group attached to the benzene ring.
Anisole: An aromatic ether with a methoxy group attached to the benzene ring.
Uniqueness
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
55630-71-2 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene |
InChI |
InChI=1S/C16H16O/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+ |
InChI 键 |
XUFCFCRCYPEQDF-VMPITWQZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=CC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


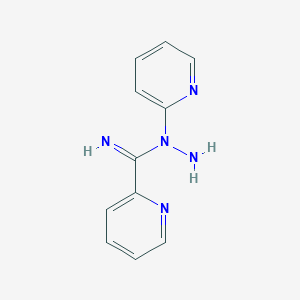
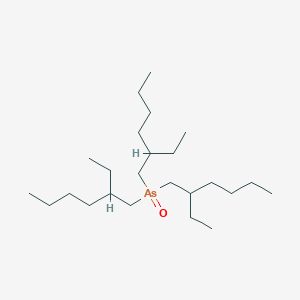
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
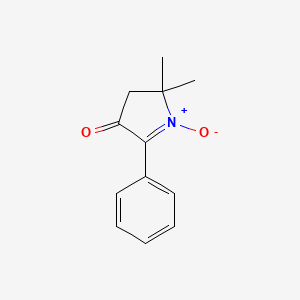
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
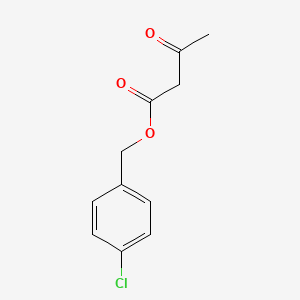
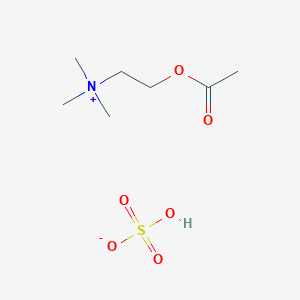
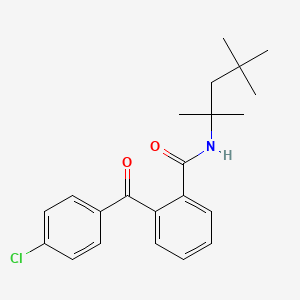



![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
